molecular formula C21H21Si B167443 Tribenzylsilane CAS No. 1747-92-8

Tribenzylsilane

Cat. No. B167443
CAS RN: 1747-92-8
M. Wt: 301.5 g/mol
InChI Key: QXZGXRIXJAVMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzylsilane is a chemical compound with the molecular formula C21H22Si . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for Tribenzylsilane were not found in the search results, it is available for purchase for research and development purposes .


Molecular Structure Analysis

The Tribenzylsilane molecule contains a total of 46 bonds. There are 24 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .


Physical And Chemical Properties Analysis

Tribenzylsilane has a molecular weight of 302.48 . It is a solid under normal conditions . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Dehydrogenative Silylation of Alcohols and Other Functionalities
    • Field : Organic Chemistry
    • Summary : Dehydrogenative silylation is a process where the Si-H bond reacts with alcohols, resulting in the loss of dihydrogen . This approach can offer advantages particularly in cases of the more hindered organosilane protecting groups such as the TES and TBS groups .
    • Methods : The dehydrogenative silylation requires catalysis beyond the normal acid or base . Various catalysts have been used for this process, including (p-cymene)ruthenium dichloride, Grubbs catalyst 11, Pd (0) in the form of a colloidal solution of palladium in DMF, 10% Pd on charcoal, and the gold xantphos complex 12 .
    • Results : The silylation of alcohols and carboxylic acids with triethylsilane or phenyldimethylsilane was accomplished under the influence of (p-cymene)ruthenium dichloride catalysis . Other dinuclear ruthenium catalysts were also shown to be effective in the dehydrogenative silylation of carboxylic acids albeit at a slower reaction rate .
  • Dehydrogenative Silylation of Alcohols and Other Functionalities
    • Field : Organic Chemistry
    • Summary : Dehydrogenative silylation is a process where the Si-H bond reacts with alcohols, resulting in the loss of dihydrogen . This approach can offer advantages particularly in cases of the more hindered organosilane protecting groups such as the TES and TBS groups .
    • Methods : The dehydrogenative silylation requires catalysis beyond the normal acid or base . Various catalysts have been used for this process, including (p-cymene)ruthenium dichloride, Grubbs catalyst 11, Pd (0) in the form of a colloidal solution of palladium in DMF, 10% Pd on charcoal, and the gold xantphos complex 12 .
    • Results : The silylation of alcohols and carboxylic acids with triethylsilane or phenyldimethylsilane was accomplished under the influence of (p-cymene)ruthenium dichloride catalysis . Other dinuclear ruthenium catalysts were also shown to be effective in the dehydrogenative silylation of carboxylic acids albeit at a slower reaction rate .

Safety And Hazards

Tribenzylsilane can cause skin and eye irritation. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

properties

InChI

InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGXRIXJAVMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938549
Record name Tribenzylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribenzylsilane

CAS RN

1747-92-8
Record name 1747-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tribenzylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribenzylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tribenzylsilane
Reactant of Route 2
Tribenzylsilane
Reactant of Route 3
Tribenzylsilane
Reactant of Route 4
Tribenzylsilane
Reactant of Route 5
Tribenzylsilane
Reactant of Route 6
Tribenzylsilane

Citations

For This Compound
99
Citations
H GILMAN, RA TOMASI… - The Journal of Organic …, 1959 - ACS Publications
… Tribenzylsilane was found to be very stableunder these … found to be less stable than tribenzylsilane; however, … dibenzylsilane, dibenzylmethane, tribenzylsilane, and tribenzylmethane …
Number of citations: 14 pubs.acs.org
H Gilman, RA Tomasi - Journal of the American Chemical Society, 1959 - ACS Publications
The displacement of a benzyl group from dibenzylsilane and tribenzylsilane by allylmagnesium chloride in tetrahydrofurau has been demonstrated. Thesolvent effect of the …
Number of citations: 18 pubs.acs.org
K Osakada, T Koizumi, T Yamamoto - … of the Chemical Society of Japan, 1997 - journal.csj.jp
… as chlorosilane, similarly to the reaction of tribenzylsilane with [RhClL]. Conversion of … similar reaction with tribenzylsilane does not give products from Si-C bond activation. Facile …
Number of citations: 21 www.journal.csj.jp
H GILMAN, OL MARRS - The Journal of Organic Chemistry, 1960 - ACS Publications
A series of compounds containing the tribenzylsilyl grouphas been prepared from tribenzylsilane and the appropriate organolithium reagent. One of these compounds, tetrakis (p-…
Number of citations: 9 pubs.acs.org
C Glidewell, P Lightfoot - Journal of organometallic chemistry, 1994 - Elsevier
The structure of tribenzylsilane, (PhCH 2 ) 3 SiH, has been determined from single-crystal X-ray diffraction data. The crystal consists of isolated molecules with approximate three-fold …
Number of citations: 5 www.sciencedirect.com
JW JENKINS, HW POST - The Journal of Organic Chemistry, 1950 - ACS Publications
… tribenzylsilane in 200 cc. of anhydrous ether. The mixture was … o-Chlorobenzoyl chloridedid not react with tribenzylsilane, … Benzoyl chloride has been found to react with tribenzylsilane …
Number of citations: 45 pubs.acs.org
K O'Donnell, R Bacon, KL Chellappa… - Journal of the …, 1972 - ACS Publications
… , tribenzylsilane, and tributylsilane are methanolyzed to hydrogen and the methoxysilanes in a specific methoxide catalyzed reaction (ß > 0.8 for triphenylsilane, > 0.5 for tribenzylsilane, …
Number of citations: 18 pubs.acs.org
MA Ring - Inorganic Reactions and Methods: The Formation of …, 1991 - Wiley Online Library
… Reaction (a) requires < 68 h when carried out between tribenzylsilane and aryllithium … Reacting H ,C = CHCH ,MgC1 and tribenzylsilane in THF gives (CH= CHCH2)(C,H,CH2),SiH, not …
Number of citations: 0 onlinelibrary.wiley.com
RK Harris, BJ Kimber - Advances in Molecular Relaxation Processes, 1976 - Elsevier
… The sample of tribenzylsilane contained additional benzene for the purpose of dissolution; a saturated solution in C,H6 was prepared and 12 % v/v C,D, was added. The data for Me,SiH …
Number of citations: 25 www.sciencedirect.com
RA Benkeser, DJ Foster - Journal of the American Chemical …, 1952 - ACS Publications
… However, tribenzylsilane undergoes reaction with sodium despite its aliphatic characteristics… however, since tribenzylsilane reacted under the same conditions to give tetrabenzylsilane. …
Number of citations: 64 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.